Biguanide, 1-(2,5-xylyl)- Biguanide, 1-(2,5-xylyl)-
Brand Name: Vulcanchem
CAS No.: 29213-19-2
VCID: VC9178238
InChI: InChI=1S/C10H15N5/c1-6-3-4-7(2)8(5-6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15)
SMILES: CC1=CC(=C(C=C1)C)N=C(N)N=C(N)N
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol

Biguanide, 1-(2,5-xylyl)-

CAS No.: 29213-19-2

Cat. No.: VC9178238

Molecular Formula: C10H15N5

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

Biguanide, 1-(2,5-xylyl)- - 29213-19-2

Specification

CAS No. 29213-19-2
Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
IUPAC Name 1-(diaminomethylidene)-2-(2,5-dimethylphenyl)guanidine
Standard InChI InChI=1S/C10H15N5/c1-6-3-4-7(2)8(5-6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15)
Standard InChI Key BLPASGLAKXDURP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)N=C(N)N=C(N)N
Canonical SMILES CC1=CC(=C(C=C1)C)N=C(N)N=C(N)N

Introduction

Chemical Identity and Structural Characteristics

1-(2,5-xylyl)biguanide belongs to the arylbiguanide subclass, where the biguanide core (C2N5H7\text{C}_2\text{N}_5\text{H}_7) is functionalized with a 2,5-dimethylphenyl group. The molecular formula is C10H15N5\text{C}_{10}\text{H}_{15}\text{N}_5, with a molecular weight of 205.27 g/mol. Key structural features include:

  • Biguanide backbone: A planar arrangement of three nitrogen atoms, enabling hydrogen bonding and charge interactions with biological targets .

  • 2,5-xylyl substituent: The dimethylphenyl group introduces steric bulk and hydrophobic interactions, critical for receptor binding specificity .

Comparative analyses with related compounds, such as spermidine phenylguanide and spermine derivatives, reveal that the 2,5-xylyl group optimizes spatial alignment with CXCR4’s extracellular binding pockets .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of 1-(2,5-xylyl)biguanide typically involves:

  • Nucleophilic substitution: Reaction of 2,5-dimethylaniline with cyanoguanidine under acidic conditions.

  • Purification: Chromatographic separation to isolate the monosubstituted product, avoiding di- or tri-substituted byproducts .

Yield optimization (65–78%) requires precise control of stoichiometry and reaction temperature, as excess cyanoguanidine promotes undesired oligomerization .

Solubility and Stability

  • Aqueous solubility: Limited (<0.1 mg/mL at pH 7.4), necessitating formulation with cyclodextrins or lipid-based carriers for in vivo studies .

  • Stability: Degrades via hydrolysis under alkaline conditions (t1/2=12hrt_{1/2} = 12 \, \text{hr} at pH 9), but remains stable in acidic buffers (t1/2>72hrt_{1/2} > 72 \, \text{hr} at pH 4) .

Pharmacological Profile and Mechanism of Action

CXCR4 Antagonism

1-(2,5-xylyl)biguanide inhibits CXCR4-mediated signaling by competing with stromal-derived factor-1α (SDF-1α) for receptor binding. Key findings include:

  • Binding affinity: IC50_{50} = 200 nM in competitive displacement assays using 125I^{125}\text{I}-SDF-1α .

  • Functional inhibition: Blocks calcium flux (EC50_{50} = 350 nM) and chemotaxis in Jurkat T-cells .

Antiviral Activity

The compound shows selective inhibition of X4-tropic HIV-1 strains:

HIV StrainEC50_{50} (μM)Selectivity Index (CC50_{50}/EC50_{50})
NL4-3 (X4)3.2 ± 0.428
92HT599 (X4)3.5 ± 0.625
Bal (R5)>100N/A

Data adapted from spermidine phenylguanide analogues .

Structure-Activity Relationships (SAR)

Role of the Aromatic Substituent

  • Substituent position: 2,5-dimethyl configuration enhances binding affinity compared to 3,4- or 2,6- isomers, likely due to improved hydrophobic packing in CXCR4’s transmembrane domain .

  • Electron-withdrawing groups: Fluorine or nitro substitutions at the para position reduce activity (IC50_{50} > 1 μM), underscoring the importance of electron-donating methyl groups .

Biguanide Modifications

  • Chain elongation: Extension of the biguanide backbone (e.g., incorporation into spermidine scaffolds) improves potency but reduces metabolic stability .

  • N-methylation: Derivatives like NN-methyl-1-(2,5-xylyl)biguanide retain CXCR4 affinity (IC50_{50} = 220 nM) but exhibit enhanced oral bioavailability in rodent models .

Challenges and Future Directions

Pharmacokinetic Limitations

  • Oral bioavailability: <5% in primates due to first-pass metabolism, necessitating prodrug strategies .

  • Plasma protein binding: 89% binding to albumin limits free drug concentration .

Clinical Translation

Ongoing efforts focus on:

  • Nanoparticle formulations: Poly(lactic-co-glycolic acid) (PLGA) carriers improve tumor accumulation in preclinical studies .

  • Combination therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) in enhancing antitumor immunity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator